N-[(2,4-difluorophenyl)methyl]oxan-4-amine
Overview
Description
Scientific Research Applications
1. Synthesis of N-Methyl- and N-Alkylamines
The synthesis and functionalization of amines, including N-methyl- and N-alkylamines, are crucial in academic research and industrial production. These structural motifs are integral in numerous life-science molecules, influencing their activities. Reductive amination processes using earth-abundant metal-based catalysts, like the one described by Senthamarai et al. (2018), are significant for synthesizing a variety of N-methylated and N-alkylated amines, amino acid derivatives, and drug molecules (Senthamarai et al., 2018).
2. Organic Light-Emitting Devices
The novel 2,4-difluorophenyl-functionalized arylamine and its derivatives, like tris(2′,4′-difluorobiphenyl-4-yl)-amine, are used in organic light-emitting devices (OLEDs). Li et al. (2012) demonstrated that such materials could significantly improve the efficiency and luminance of OLEDs due to the electron-withdrawing fluorinated substituents (Li et al., 2012).
3. Amination of Biomass-Based Alcohols
Amines are key intermediates in various industries, and their synthesis often relies on ammonia. Pera‐Titus and Shi (2014) discussed the catalytic amination of biomass-based alcohols, highlighting the importance of this process in creating valuable amines from renewable resources (Pera‐Titus & Shi, 2014).
4. Fluorinated Heterocyclic Compounds
Buscemi et al. (2001) reported on the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This study illustrates the role of fluorinated compounds in chemical synthesis, emphasizing the importance of such reactions in the creation of complex molecular structures (Buscemi et al., 2001).
5. Oxidative N-Dealkylation of Amines
Chiavarino et al. (2008) explored the oxidative N-dealkylation of amines by heme enzymes and its models, which has applications in understanding enzyme mechanisms and designing functional models for various biochemical processes (Chiavarino et al., 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-[(2,4-difluorophenyl)methyl]oxan-4-amine is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-2-1-9(12(14)7-10)8-15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNBJITZKNIOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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